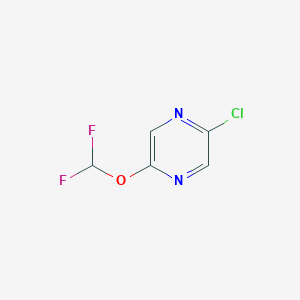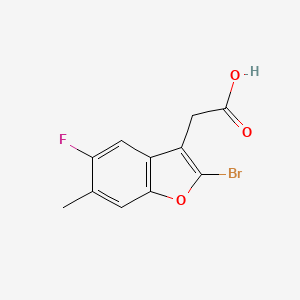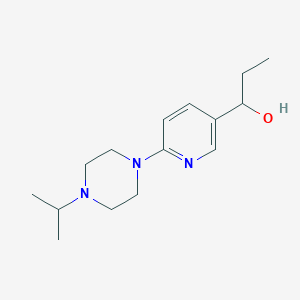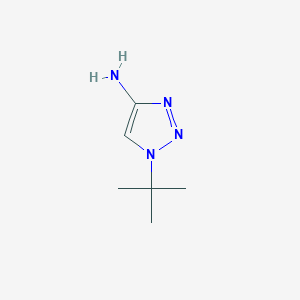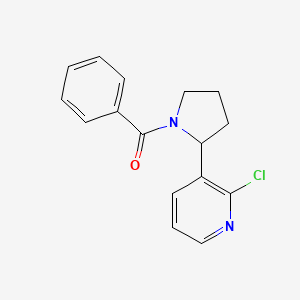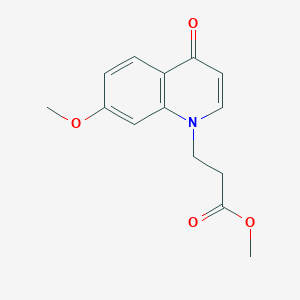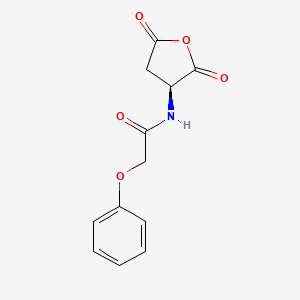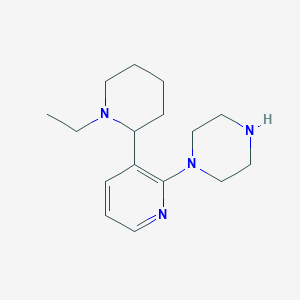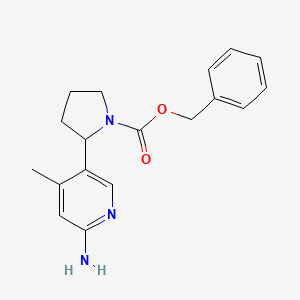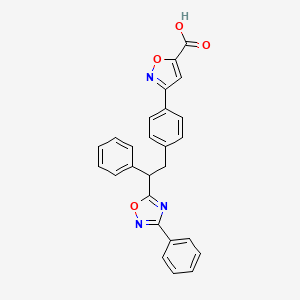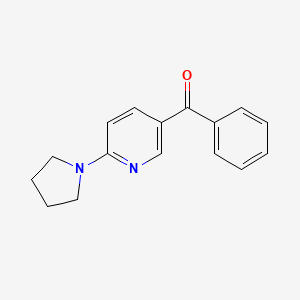
Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone is a compound that features a pyrrolidine ring attached to a pyridine ring, with a phenyl group linked to the methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone typically involves the formation of the pyrrolidine and pyridine rings followed by their coupling. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with pyrrolidine in the presence of a base to form the pyrrolidinyl-pyridine intermediate. This intermediate is then reacted with phenylmagnesium bromide to introduce the phenyl group, followed by oxidation to form the methanone moiety .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with protein receptors, potentially modulating their activity. The compound may also interfere with specific signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
- Phenyl(6-(pyrrolidin-1-yl)pyridin-2-yl)methanone
- Phenyl(6-(pyrrolidin-1-yl)pyridin-4-yl)methanone
- Phenyl(6-(pyrrolidin-1-yl)pyrimidin-3-yl)methanone
Comparison: Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone is unique due to the position of the pyrrolidine ring on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the methanone group also adds to its distinct properties compared to similar compounds .
Propriétés
Formule moléculaire |
C16H16N2O |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
phenyl-(6-pyrrolidin-1-ylpyridin-3-yl)methanone |
InChI |
InChI=1S/C16H16N2O/c19-16(13-6-2-1-3-7-13)14-8-9-15(17-12-14)18-10-4-5-11-18/h1-3,6-9,12H,4-5,10-11H2 |
Clé InChI |
HZZZHBDNKAUUNQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


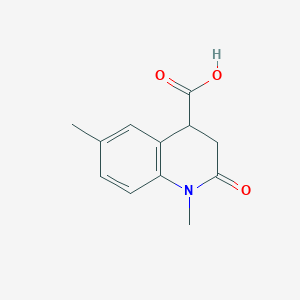
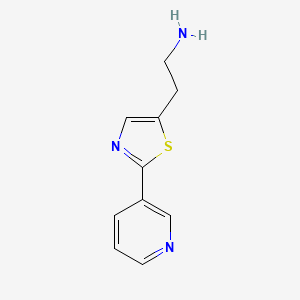
![cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15058542.png)
